molecular formula C8H9FOS B15380059 (3-Fluoro-5-methoxyphenyl)(methyl)sulfane

(3-Fluoro-5-methoxyphenyl)(methyl)sulfane

Cat. No.: B15380059
M. Wt: 172.22 g/mol
InChI Key: QYYYEJUGXMFFGB-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methoxyphenyl)(methyl)sulfane is a synthetic aromatic sulfide compound featuring a phenyl ring disubstituted with a fluorine atom at the meta position and a methylthioether group also at the meta position relative to each other. This specific substitution pattern, incorporating both a strong electron-withdrawing halogen and an electron-donating thioether, makes it a valuable intermediate in medicinal chemistry and materials science. The fluorine atom is a common bioisostere used to modulate a compound's electronic properties, metabolic stability, and membrane permeability . The methylsulfane group provides a potential handle for further functionalization, such as oxidation to sulfoxide or sulfone groups, or participation in coupling reactions, thereby expanding its utility in constructing more complex molecular architectures. Researchers can employ this compound as a key precursor in the synthesis of novel Schiff bases for antimicrobial testing , or as a building block for developing ligands and probes used in bioorthogonal chemistry . Its structure is analogous to other fluorinated methoxyphenyl derivatives utilized in the development of compounds for various biomedical applications, underscoring its role in early-stage investigative research. As with all such reagents, researchers are responsible for verifying the suitability of (3-Fluoro-5-methoxyphenyl)(methyl)sulfane for their specific applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

1-fluoro-3-methoxy-5-methylsulfanylbenzene

InChI

InChI=1S/C8H9FOS/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3

InChI Key

QYYYEJUGXMFFGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)SC)F

Origin of Product

United States

Biological Activity

(3-Fluoro-5-methoxyphenyl)(methyl)sulfane, with the chemical formula C8_8H9_9FOS and CAS number 1824557-94-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has a predicted boiling point of 211.6 ± 30.0 °C and a density of 1.16 ± 0.1 g/cm³ . Its structure includes a fluorinated phenyl group and a methoxy group, which may influence its biological interactions.

Research indicates that compounds similar to (3-Fluoro-5-methoxyphenyl)(methyl)sulfane can interact with various biological targets. For instance, studies on related compounds have shown inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways in the brain . The presence of fluorine and sulfur in the structure may enhance the binding affinity to target enzymes.

Inhibitory Effects

A study evaluating the inhibitory activity of structurally related compounds on human MAGL revealed that modifications to the phenolic ring significantly affected potency. For instance, compounds with fluorine substitutions demonstrated improved inhibition rates, suggesting that (3-Fluoro-5-methoxyphenyl)(methyl)sulfane could exhibit similar or enhanced activity against MAGL .

CompoundIC50_{50} (nM)Selectivity over FAAH (IC50_{50} μM)
Compound 7133.95.9
Compound 10a26.48.0
Compound 10b16.8>10

Anticancer Potential

In vitro assays have demonstrated that derivatives of similar structures exhibit significant anticancer activity across various cancer cell lines, with IC50_{50} values indicating potent cytotoxic effects . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Monoacylglycerol Lipase Inhibition : A study focused on the structural optimization of MAGL inhibitors showed that introducing fluorine atoms into the phenolic ring could enhance inhibitory activity significantly, suggesting a promising avenue for developing therapeutic agents targeting endocannabinoid metabolism .
  • Anticancer Activity : Research on thioacetohydrazide derivatives demonstrated broad-spectrum anticancer activity, indicating that modifications similar to those in (3-Fluoro-5-methoxyphenyl)(methyl)sulfane could yield effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Fluoro-5-methoxyphenyl)(methyl)sulfane, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-aryl coupling. For example, methylthiolation of a fluorinated aryl halide precursor under basic conditions (e.g., K₂CO₃ in DMF) is common. Oxidation sensitivity of the thioether group necessitates inert atmospheres (N₂/Ar) to prevent sulfoxide/sulfone byproducts . Reaction optimization should prioritize temperature control (60–80°C) and stoichiometric ratios (1:1.2 aryl halide:methylthiol source) to minimize side reactions. Purity can be enhanced via column chromatography using hexane/ethyl acetate gradients.

Q. How can structural characterization of this compound address challenges in distinguishing positional isomers?

  • Methodological Answer : Advanced spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Fluorine-induced splitting patterns help differentiate between 3-fluoro and para-substituted analogs. For instance, the methoxy group at C5 causes distinct deshielding in aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₉FOS) and rules out bromine/chlorine contaminants common in arylthioethers .
  • X-ray Crystallography : Resolves ambiguity in substituent orientation, as seen in related benzofuran-sulfanyl structures .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in sulfane sulfur quantification when analyzing degradation byproducts?

  • Methodological Answer : Discrepancies arise from differing detection methods:

  • Cyanolysis vs. Fluorescent Probes : Traditional cyanolysis (measuring thiocyanate at 460 nm) may underestimate sulfane sulfur due to incomplete CN⁻ reactivity. Fluorescent probes like SSP2 offer higher specificity by targeting sulfane sulfur-mediated cyclization, validated via ³¹P NMR kinetics .
  • Reduction-Based Methods : DTT reduction to H₂S followed by monobromobimane trapping can overestimate sulfane sulfur if free thiols coexist. Include negative controls (e.g., N-ethylmaleimide to block thiols) .

Q. How does the electronic interplay between fluorine and methoxy substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at C3 and electron-donating methoxy at C5 create a polarized aryl ring, directing electrophilic substitution to C2/C4. Computational studies (DFT) on analogous systems show enhanced reactivity at C4 due to resonance stabilization of intermediates. Experimentally, Suzuki-Miyaura coupling with boronic acids favors C4 when Pd(OAc)₂/XPhos is used .

Q. What are the challenges in evaluating the biological activity of this compound, and how can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer : Key considerations:

  • Metabolic Stability : The methylthio group is prone to oxidation in vivo. Test stability in liver microsomes with/without NADPH to assess sulfoxide/sulfone metabolite formation .
  • SAR Probes : Synthesize derivatives with variations in fluorine position (e.g., 2-fluoro vs. 4-fluoro) or methoxy replacement (e.g., hydroxyl, ethoxy). Screen against target enzymes (e.g., kinases) to isolate electronic vs. steric effects .

Data Contradiction and Validation

Q. How can conflicting results in sulfone byproduct formation during oxidation studies be reconciled?

  • Methodological Answer : Contradictions often stem from oxidant choice and solvent polarity:

  • H₂O₂ in Acetic Acid : Produces sulfones predominantly, while mCPBA in CH₂Cl₂ favors sulfoxides. Monitor reaction progress via TLC (Rf shift) and characterize intermediates with IR (S=O stretch at 1050–1000 cm⁻¹) .
  • EPR Spectroscopy : Detect radical intermediates in metal-catalyzed oxidations (e.g., Fe³⁺/H₂O₂), which may explain variable yields .

Applications in Material Science

Q. What role does the thioether moiety play in modifying the electronic properties of polymers incorporating this compound?

  • Methodological Answer : The methylthio group acts as a weak electron donor, altering π-conjugation in conductive polymers. For example, copolymerization with thiophene monomers via electrochemical deposition increases charge carrier mobility (measured by Hall effect). Compare UV-Vis absorption λmax shifts (∆~20 nm) in polymers with/without the fluorinated thioether unit .

Analytical Best Practices

Q. What protocols ensure accurate quantification of trace impurities (e.g., sulfoxides) in bulk samples?

  • Methodological Answer : Use orthogonal methods:

  • HPLC-DAD/ELSD : C18 column with isocratic elution (MeCN:H₂O, 70:30) resolves sulfoxide (Rt = 6.2 min) from the parent compound (Rt = 8.5 min) .
  • ICP-MS : Detects sulfur content to cross-validate purity (>98% required for pharmacological assays) .

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